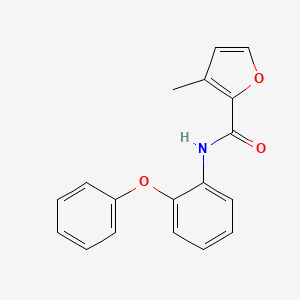

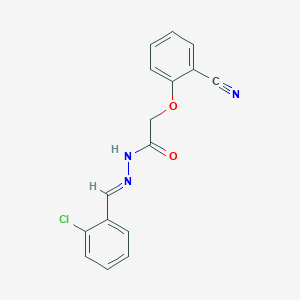

![molecular formula C12H14N2O4 B5602101 4-{[3-(氨基羰基)苯基]氨基}-4-氧代丁酸甲酯](/img/structure/B5602101.png)

4-{[3-(氨基羰基)苯基]氨基}-4-氧代丁酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate's synthesis involves multiple steps, starting from basic chemical precursors to the final compound. A noteworthy synthesis involves starting from L-aspartic acid, undergoing selective methylation, Boc-protection, acylation, reduction, and finally oxidation to yield the desired product with an overall yield of about 41% (Zhang Xingxian, 2012).

Molecular Structure Analysis

The molecular structure has been extensively studied using various spectroscopic and crystallographic techniques. The FT-IR, (1)H NMR, and X-ray diffraction studies confirm the structure of the compound. The crystal structure analysis shows the geometrical parameters and the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis indicates charge transfer within the molecule, and molecular electrostatic potential maps have been generated to visualize this aspect (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, its derivatives have been shown to inhibit Placenta growth factor (PIGF-1), suggesting potential biological activities. The compound's reactivity has been further explored through molecular docking and vibrational, structural, and electronic studies, highlighting its potential in nonlinear optical materials and pharmaceuticals (K. Vanasundari et al., 2018).

Physical Properties Analysis

The compound's physical properties, such as melting point, solubility, and thermal stability, have been investigated using techniques like TGA and DTA. These studies have helped in understanding the material's behavior under various conditions and its applicability in different domains. For example, the thermal analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into its stability and decomposition temperature, crucial for its handling and storage (P. Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, have been analyzed through computational and experimental approaches. Studies involving FT-IR and FT-Raman spectroscopy, combined with DFT calculations, offer detailed insights into the vibrational modes, molecular interactions, and potential energy distributions within the molecule. These analyses provide a deep understanding of the compound's chemical behavior, facilitating its application in targeted research areas (S. Mary et al., 2017).

科学研究应用

合成和生物活性

4-{[3-(氨基羰基)苯基]氨基}-4-氧代丁酸甲酯衍生物已被合成并评估其生物活性。例如,已发现化合物4-[[4-(2-甲基噻唑-4-基)苯基]氨基]-4-氧代丁酸甲酯具有抑制DNA解旋酶-ATP酶的潜在活性,表明其在通过抑制DNA复制来解决细菌耐药性中的作用(Yurttaş, Evren, & Özkay, 2022).

光谱和结构研究

光谱方法和理论计算已用于研究类似化合物的结构、电子和光学性质。例如,涉及4-[(2, 6-二氯苯基)氨基]2-亚甲基-4-氧代丁酸的研究揭示了其非线性光学性质和生物活性的潜力,提供了对其药理学意义的见解(Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

分子对接研究

分子对接研究阐明了这些化合物与生物靶标的相互作用机制,增强了它们在药物设计和开发中的潜力。此类研究揭示了这些化合物对关键酶或蛋白质的抑制能力,指导了新治疗剂的开发(Sheena Mary 等,2017).

合成方法

已经开发了用于合成4-{[3-(氨基羰基)苯基]氨基}-4-氧代丁酸甲酯及其衍生物的创新合成方法。这些方法强调了该化合物及其衍生物在合成生物活性分子中的重要性。涉及选择性甲基化、保护、酰化和还原步骤的技术突出了该化合物作为药物合成中间体的作用(张兴贤,2012).

化学和生物学特性

对4-{[3-(氨基羰基)苯基]氨基}-4-氧代丁酸甲酯衍生物的化学和生物学特性的研究有助于我们了解它们的作用机制、治疗潜力和在生物系统中的化学行为。这包括对它们的抗氧化特性、与细胞成分的相互作用以及作为化学合成中中间体的潜力的研究(Naveen 等,2021).

属性

IUPAC Name |

methyl 4-(3-carbamoylanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-4,7H,5-6H2,1H3,(H2,13,17)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNFCHCYRRKEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5602023.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)

![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)

![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)

![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)